2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline
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Overview
Description
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a benzylpiperidine and a bromophenylmethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Benzylpiperidine: The quinoline core is then reacted with 4-benzylpiperidine under basic conditions to introduce the piperidine moiety.
Introduction of Bromophenylmethoxy Group: Finally, the compound is treated with 4-bromophenylmethanol in the presence of a base such as potassium carbonate to form the methoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it has been shown to inhibit acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. Additionally, it may interact with amyloid-beta peptides, inhibiting their aggregation and reducing neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperidin-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone
- (4-benzylpiperidin-1-yl){2-[(2-methoxyethyl)sulfanyl]phenyl}methanone
KT172: (2-Benzylpiperidin-1-yl)(4-(2′-methoxy-[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanone
Uniqueness
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline stands out due to its unique combination of a quinoline core with both benzylpiperidine and bromophenylmethoxy substituents. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDHCNMCTVPKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Br)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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